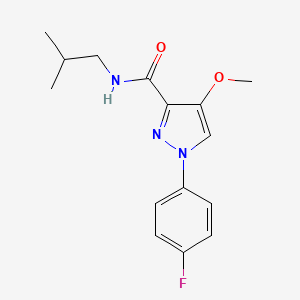

1-(4-fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a fluorophenyl group, an isobutyl group, and a methoxy group, making it a versatile molecule for research and development.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing their function and contributing to the compound’s overall effect .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, altering their function .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds have shown good absorption and distribution profiles, with metabolism often occurring in the liver . The bioavailability of such compounds can be influenced by factors such as solubility, permeability, and metabolic stability .

Result of Action

Similar compounds have been found to exert a range of effects at the molecular and cellular levels, often leading to changes in cell function or viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .

Analyse Biochimique

Biochemical Properties

It is anticipated that this compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions within the cell .

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of varying dosages of 1-(4-fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide in animal models have not been reported .

Metabolic Pathways

Future studies should aim to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the fluorophenyl group.

Substitution: Nucleophilic substitution reactions can introduce new substituents on the pyrazole ring or the fluorophenyl group.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions can involve hydrogen gas and a suitable catalyst.

Substitution reactions often require strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Applications De Recherche Scientifique

1-(4-Fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

1-(4-Fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

1-(4-Fluorophenyl)-N-ethyl-4-methoxy-1H-pyrazole-3-carboxamide

1-(4-Fluorophenyl)-N-propyl-4-methoxy-1H-pyrazole-3-carboxamide

1-(4-Fluorophenyl)-N-butyl-4-methoxy-1H-pyrazole-3-carboxamide

These compounds share the pyrazole core and the fluorophenyl group but differ in the alkyl chain attached to the nitrogen atom. The differences in the alkyl chain can lead to variations in biological activity and chemical properties, highlighting the uniqueness of each compound.

Activité Biologique

1-(4-fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound features a distinctive molecular structure that includes a pyrazole ring, a fluorophenyl group, and various alkyl substituents, which may contribute to its pharmacological properties.

The molecular formula of this compound is C15H18F1N3O2, with a molecular weight of approximately 295.32 g/mol. The presence of the fluorine atom is believed to enhance the compound's bioactivity by influencing its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. Studies have shown that compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Table 1: Summary of Anti-inflammatory Activities

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of COX and LOX |

| 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-1H-pyrazole | 11.91 | Inhibition of NO production |

| Pyrazole derivative X | 60.56 | Inhibition of TNF-α production |

Anticancer Activity

The anticancer potential of this compound is also under investigation. Pyrazole derivatives have shown efficacy against various cancer cell lines by targeting key proteins involved in tumor growth and proliferation . The specific mechanisms may involve the inhibition of kinases such as BRAF(V600E), which is implicated in several malignancies.

Case Study: Antitumor Activity

A series of studies evaluated the effects of pyrazole derivatives on cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.4 μM against AC1-mediated cAMP production, indicating potent activity against cancer pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring or substituents can significantly alter their pharmacological profiles.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine | Increased potency against COX |

| Isobutyl vs. Propyl group | Enhanced solubility and bioavailability |

| Methoxy vs. Hydroxy group | Altered interaction with target proteins |

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2/c1-10(2)8-17-15(20)14-13(21-3)9-19(18-14)12-6-4-11(16)5-7-12/h4-7,9-10H,8H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWCBISLAAVZEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.